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Compound of Interest

Compound Name:
5-Bromo-1,1-(ethylenedioxo)-

indane

Cat. No.: B1451539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-1,1-(ethylenedioxy)-indane is a valuable synthetic intermediate, particularly in the

fields of medicinal chemistry and drug development. Its structure combines a brominated

aromatic ring, ripe for functionalization via cross-coupling reactions, with a protected ketone

functionality. This dual reactivity allows for the selective modification of the aromatic core while

preserving the latent carbonyl group for subsequent transformations. This intermediate is

particularly useful in the synthesis of complex molecular scaffolds that are central to the

development of novel therapeutic agents, including kinase inhibitors for cancer therapy.

The ethylene ketal acts as a robust protecting group for the 1-indanone carbonyl, stable to a

wide range of reaction conditions, including those typically employed in palladium-catalyzed

cross-coupling reactions. This enables the selective elaboration of the 5-bromo position

through powerful C-C and C-N bond-forming reactions such as the Suzuki-Miyaura and Heck

couplings. Subsequent deprotection of the ketal under acidic conditions readily reveals the

ketone, providing a handle for further derivatization.

Synthesis of 5-Bromo-1,1-(ethylenedioxy)-indane
The preparation of 5-Bromo-1,1-(ethylenedioxy)-indane is typically achieved through the

ketalization of 5-bromo-1-indanone.
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Experimental Protocol: Ketalization of 5-bromo-1-
indanone
This protocol is based on standard ketalization procedures.

Materials:

5-bromo-1-indanone

Ethylene glycol

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

Toluene or benzene (for azeotropic removal of water)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Dean-Stark apparatus (optional)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and

optionally a Dean-Stark trap), add 5-bromo-1-indanone (1.0 eq), ethylene glycol (1.5-2.0 eq),

and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq).

Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.

Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer

Chromatography) until the starting material is consumed.

Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and

transfer the mixture to a separatory funnel.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by

recrystallization to afford 5-Bromo-1,1-(ethylenedioxy)-indane as a pure solid.

Applications in Suzuki-Miyaura Cross-Coupling
Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-

carbon bonds. 5-Bromo-1,1-(ethylenedioxy)-indane is an excellent substrate for these

reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at

the 5-position of the indane core. The resulting 5-aryl-1,1-(ethylenedioxy)-indane derivatives

are precursors to a range of biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-
Bromo-1,1-(ethylenedioxy)-indane with Phenylboronic
Acid (Representative Protocol)
This protocol is adapted from known procedures for similar aryl bromides.

Materials:

5-Bromo-1,1-(ethylenedioxy)-indane

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos) if using Pd(OAc)₂

Potassium carbonate (K₂CO₃) or another suitable base

A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water)

Nitrogen or Argon atmosphere

Standard glassware for inert atmosphere reactions

Procedure:

In a Schlenk flask, combine 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 eq), phenylboronic acid

(1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq). If using a Pd(II) source like

Pd(OAc)₂, also add a suitable ligand (e.g., PPh₃, 0.08-0.20 eq).

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting

material is consumed, as monitored by TLC.

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl

acetate.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 5-phenyl-1,1-

(ethylenedioxy)-indane.
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Quantitative Data for Suzuki-Miyaura Coupling of 5-
bromo-1-indanone (for comparison)
The following table summarizes data for the related compound, 5-bromo-1-indanone, which

provides an indication of expected yields and conditions.

Arylboronic
Acid

Catalyst
(mol%)

Base Solvent Time (h) Yield (%)

Phenylboroni

c acid
Pd(PPh₃)₄ (3) Na₂CO₃

Toluene/EtO

H/H₂O
12 95

4-

Methoxyphen

ylboronic acid

Pd(PPh₃)₄ (3) Na₂CO₃
Toluene/EtO

H/H₂O
12 92

4-

(Trifluorometh

yl)phenylboro

nic acid

Pd(PPh₃)₄ (3) Na₂CO₃
Toluene/EtO

H/H₂O
12 88

Data is illustrative and based on typical Suzuki-Miyaura reaction conditions.

Applications in Heck Reactions
The Heck reaction provides a means to form carbon-carbon bonds between aryl halides and

alkenes. 5-Bromo-1,1-(ethylenedioxy)-indane can be coupled with various alkenes to introduce

vinyl or substituted vinyl groups at the 5-position.

Experimental Protocol: Heck Reaction of 5-Bromo-1,1-
(ethylenedioxy)-indane with n-Butyl Acrylate
(Representative Protocol)
This protocol is based on general Heck reaction conditions.

Materials:
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5-Bromo-1,1-(ethylenedioxy)-indane

n-Butyl acrylate

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃) or other suitable ligand

Triethylamine (Et₃N) or another suitable base

A suitable solvent (e.g., DMF, DMA, or acetonitrile)

Nitrogen or Argon atmosphere

Procedure:

To a Schlenk flask, add 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 eq), Pd(OAc)₂ (0.01-0.05

eq), and PPh₃ (0.02-0.10 eq).

Evacuate and backfill the flask with an inert gas.

Add the degassed solvent (e.g., DMF), followed by triethylamine (1.5-2.0 eq) and n-butyl

acrylate (1.2-1.5 eq).

Heat the reaction mixture to 80-120 °C and monitor by TLC.

Once the reaction is complete, cool to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate.

Purify the residue by column chromatography to obtain the desired product.

Deprotection of the Ethylene Ketal
To unmask the ketone functionality, the ethylene ketal can be readily cleaved under acidic

conditions.
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Experimental Protocol: Deprotection
Materials:

5-Aryl-1,1-(ethylenedioxy)-indane derivative

Acetone

Dilute hydrochloric acid (e.g., 2M HCl) or another acid catalyst

Procedure:

Dissolve the 5-aryl-1,1-(ethylenedioxy)-indane in a mixture of acetone and water.

Add a catalytic amount of dilute hydrochloric acid.

Stir the mixture at room temperature or with gentle heating until the deprotection is complete

(monitored by TLC).

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

Remove the acetone under reduced pressure.

Extract the aqueous residue with an organic solvent.

Dry the organic layer, concentrate, and purify the resulting 5-aryl-1-indanone if necessary.

Application in Drug Discovery: Targeting the B-Raf
Kinase Pathway
The indane scaffold is a privileged structure in medicinal chemistry. Derivatives of 5-substituted

indanones have been investigated as inhibitors of various protein kinases, including B-Raf. The

B-Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation,

differentiation, and survival. Mutations in the B-Raf gene are common in many cancers, leading

to constitutive activation of the pathway and uncontrolled cell growth.
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Caption: The B-Raf/MEK/ERK signaling pathway and the point of intervention for 5-substituted

indanone-based inhibitors.

The synthesis of libraries of 5-substituted indanones, enabled by the use of 5-Bromo-1,1-

(ethylenedioxy)-indane, is a key strategy in the discovery of novel B-Raf inhibitors. The

workflow for such a drug discovery effort is outlined below.
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Caption: A typical workflow for the synthesis and screening of a library of potential kinase

inhibitors.

Conclusion
5-Bromo-1,1-(ethylenedioxy)-indane is a versatile and highly useful building block in modern

organic synthesis. Its ability to undergo selective functionalization at the aromatic ring, while

the ketone is protected, makes it an ideal starting material for the synthesis of complex

molecules with potential therapeutic applications. The protocols and data presented here

provide a foundation for researchers to utilize this compound in their synthetic endeavors,

particularly in the exciting area of drug discovery.

To cite this document: BenchChem. [Application Notes and Protocols: 5-Bromo-1,1-
(ethylenedioxy)-indane in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1451539#using-5-bromo-1-1-ethylenedioxo-
indane-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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